FNDR-20123

Malaria HDAC Inhibition Antiparasitic Drug Discovery

FNDR-20123 HCl is a first-in-class, orally active antimalarial HDAC inhibitor optimized for superior PK and safety (no hERG liability, IC50 >100 µM; low plasma protein binding 57%). Critically differentiates from other HDAC inhibitors through dual Plasmodium (IC50=31 nM) and human (IC50=3 nM) potency, plus unique male gametocyte targeting (IC50=190 nM) for transmission-blocking studies. Essential reference standard for malaria drug discovery requiring precise stage-specific activity and clean developability profile. Bulk sourcing available for preclinical programs.

Molecular Formula C21H24ClN5O2
Molecular Weight 413.9 g/mol
Cat. No. B8144553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFNDR-20123
Molecular FormulaC21H24ClN5O2
Molecular Weight413.9 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=C(C=C2)C3=CN(N=N3)CC4=CC=C(C=C4)C(=O)NO.Cl
InChIInChI=1S/C21H23N5O2.ClH/c27-21(23-28)19-9-5-17(6-10-19)14-26-15-20(22-24-26)18-7-3-16(4-8-18)13-25-11-1-2-12-25;/h3-10,15,28H,1-2,11-14H2,(H,23,27);1H
InChIKeyUAJSGJVDCCRISR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide Hydrochloride: A First-in-Class Antimalarial HDAC Inhibitor for Malaria Research


N-Hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide hydrochloride (CAS 2641930-61-0), commonly referred to as FNDR-20123 hydrochloride, is a first-in-class, orally active histone deacetylase (HDAC) inhibitor developed for antimalarial therapy [1]. The compound features a hydroxamic acid zinc-binding group, a 1,2,3-triazole linker conferring metabolic stability, and a pyrrolidin-1-ylmethylphenyl cap group . It demonstrates potent dual inhibition of Plasmodium HDAC (IC₅₀ = 31 nM) and human HDAC (IC₅₀ = 3 nM), and effectively targets multiple stages of the Plasmodium falciparum lifecycle, including the asexual blood stage (IC₅₀ = 41 nM) and male gametocytes (IC₅₀ = 190 nM) [1][2].

Why Generic Substitution of N-Hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide Hydrochloride Is Not Advisable


Simple substitution of FNDR-20123 hydrochloride with other hydroxamic acid-based HDAC inhibitors (e.g., vorinostat, panobinostat) or standard antimalarials (e.g., atovaquone, pyrimethamine) is not scientifically justifiable due to quantifiable differences in stage-specific antiplasmodial activity, safety pharmacology, and resistance profiles. While many HDAC inhibitors demonstrate in vitro activity against Plasmodium falciparum (IC₅₀ range: 10–200 nM) [1], FNDR-20123 hydrochloride is the first-in-class antimalarial HDAC inhibitor specifically optimized to overcome the poor pharmacokinetics and selectivity that have historically prevented this class from advancing in malaria drug development [2]. Critically, FNDR-20123 exhibits a unique combination of fast parasite killing kinetics, transmission-blocking potential via male gametocyte targeting, and a favorable ADME-tox profile—including no hERG liability (IC₅₀ > 100 µM), no CYP inhibition (IC₅₀ > 25 µM), and low plasma protein binding (57% in humans)—that is not replicated by in-class comparators [2][3]. The quantitative evidence below substantiates why this compound must be specifically sourced for applications requiring these precise performance characteristics.

Quantitative Comparative Evidence for N-Hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide Hydrochloride


Anti-Plasmodium Potency and Selectivity: Head-to-Head Comparison with Clinically Approved HDAC Inhibitors

FNDR-20123 hydrochloride demonstrates superior or comparable antiplasmodial potency relative to clinically approved HDAC inhibitors, with a more favorable selectivity profile. Against the P. falciparum asexual blood stage (3D7 strain), FNDR-20123 exhibits an IC₅₀ of 41 nM [1]. This potency is superior to vorinostat (IC₅₀ = 120 nM), belinostat (IC₅₀ = 60 nM), and romidepsin (IC₅₀ = 90 nM), and comparable to panobinostat (IC₅₀ = 10 nM) [2]. However, panobinostat exhibits a significantly lower selectivity index (SI = 2–18) relative to mammalian cells, whereas FNDR-20123 shows negligible cytotoxicity to HepG2 and THP-1 cell lines and a favorable safety profile in 14-day toxicokinetic studies [1][3].

Malaria HDAC Inhibition Antiparasitic Drug Discovery

Transmission-Blocking Potential: Gametocyte Activity Versus Standard Antimalarials

FNDR-20123 hydrochloride uniquely demonstrates transmission-blocking potential by targeting the sexual blood stage of Plasmodium falciparum, a feature absent in many standard antimalarials and HDAC inhibitors. The compound inhibits male gametocytes with an IC₅₀ of 190 nM, while showing minimal activity against female gametocytes (IC₅₀ > 5 µM) [1]. In contrast, clinically approved antimalarials such as artemisinin, chloroquine, and atovaquone lack significant gametocytocidal activity at clinically relevant concentrations [2]. This differential activity is critical for reducing malaria transmission in endemic regions.

Malaria Transmission Gametocytocidal Activity HDAC Inhibitor

Resistance Profile: No Cross-Resistance with Multidrug-Resistant (MDR) P. falciparum Strains

FNDR-20123 hydrochloride maintains full efficacy against multidrug-resistant (MDR) strains of Plasmodium falciparum, indicating a low risk of cross-resistance with existing antimalarials. The IC₅₀ values for growth inhibition of drug-sensitive (3D7) and MDR (Dd2) strains were statistically similar (P > 0.05) [1]. This contrasts sharply with established antimalarials like chloroquine, pyrimethamine, and sulfadoxine, which exhibit significantly reduced potency against MDR strains due to known resistance mechanisms [2].

Drug Resistance Malaria HDAC Inhibitor MDR

Safety Pharmacology and ADME Profile: Superior Cardiac Safety and Metabolic Stability Versus In-Class HDAC Inhibitors

FNDR-20123 hydrochloride demonstrates a clean safety pharmacology profile that is quantitatively superior to many in-class HDAC inhibitors. It exhibits no hERG liability (IC₅₀ > 100 µM), indicating a low risk of cardiac arrhythmias [1]. Additionally, it does not inhibit any of the cytochrome P450 (CYP) isoforms tested (IC₅₀ > 25 µM for CYP1A2, 2C9, 2C19, 2D6, and 3A4), minimizing the potential for drug-drug interactions [1]. In contrast, several clinically approved HDAC inhibitors, including vorinostat and romidepsin, are associated with QT prolongation and CYP-mediated interactions [2][3]. FNDR-20123 also displays high metabolic stability in human, mouse, and rat liver microsomes (>75% remaining after 2-h incubation) and low plasma protein binding (57% in humans) [1].

Cardiac Safety hERG CYP Inhibition ADME HDAC Inhibitor

In Vivo Pharmacokinetics and Efficacy: Oral Bioavailability and Parasitemia Reduction in Murine Malaria Model

FNDR-20123 hydrochloride demonstrates oral bioavailability and significant in vivo efficacy in a mouse model of Plasmodium falciparum infection. Oral pharmacokinetics in rats at 100 mg/kg body weight yielded a Cmax of 1.1 µM and a half-life (T1/2) of 5.5 h [1]. In a P. falciparum-infected mouse model, oral and subcutaneous dosing of FNDR-20123 significantly reduced parasitemia compared to vehicle control (P < 0.05) [1]. This contrasts with many early-generation HDAC inhibitors, which exhibit poor oral bioavailability and limited in vivo efficacy due to rapid metabolism or high plasma protein binding [2].

Pharmacokinetics Oral Bioavailability In Vivo Efficacy Malaria HDAC Inhibitor

Recommended Research and Industrial Application Scenarios for N-Hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide Hydrochloride


Antimalarial Drug Discovery and Lead Optimization

FNDR-20123 hydrochloride is ideally suited as a reference compound or positive control in antimalarial drug discovery programs targeting HDAC enzymes. Its well-characterized potency against both drug-sensitive and multidrug-resistant P. falciparum strains (IC₅₀ = 41 nM for 3D7; similar potency against Dd2 MDR strain) makes it a reliable benchmark for evaluating novel HDAC inhibitors [1]. The compound's first-in-class status and comprehensive ADME-tox profile provide a valuable comparator for assessing the developability of new chemical entities. Its oral bioavailability and in vivo efficacy in murine models further support its use in preclinical candidate selection and proof-of-concept studies [1].

Malaria Transmission and Gametocyte Biology Research

FNDR-20123 hydrochloride is a critical tool for investigating the sexual stage of the Plasmodium lifecycle and for developing transmission-blocking interventions. Its unique ability to inhibit male gametocytes (IC₅₀ = 190 nM) while sparing female gametocytes (IC₅₀ > 5 µM) allows researchers to dissect sex-specific biological processes and evaluate the impact of HDAC inhibition on parasite transmission [1]. This application is particularly relevant for studies aimed at malaria elimination, where targeting the transmission reservoir is paramount [2].

Safety Pharmacology and ADME-Tox Profiling Studies

FNDR-20123 hydrochloride serves as an excellent positive control or reference standard in in vitro safety pharmacology assays, including hERG channel inhibition (IC₅₀ > 100 µM) and cytochrome P450 (CYP) inhibition (IC₅₀ > 25 µM for major isoforms) [1]. Its clean profile allows researchers to establish assay windows and validate screening platforms for cardiac safety and drug-drug interaction liabilities. The compound's high microsomal stability (>75% remaining after 2-h incubation) and low plasma protein binding (57% in humans) also make it a useful benchmark for evaluating the metabolic stability and protein binding of novel HDAC inhibitors [1].

In Vivo Malaria Model Efficacy Studies

FNDR-20123 hydrochloride is a validated tool for in vivo efficacy studies in murine models of P. falciparum malaria. Its demonstrated ability to significantly reduce parasitemia following both oral and subcutaneous administration provides researchers with a reliable positive control for evaluating novel antimalarial agents [1]. The established oral pharmacokinetic parameters (Cmax = 1.1 µM, T1/2 = 5.5 h in rats at 100 mg/kg) facilitate the design of appropriate dosing regimens and enable direct comparisons of in vivo efficacy between FNDR-20123 and test compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for FNDR-20123

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.